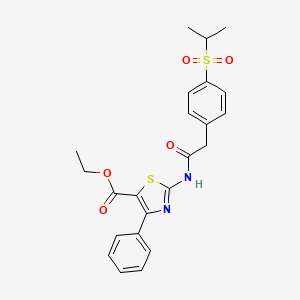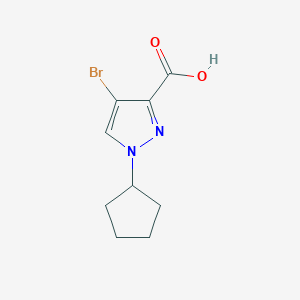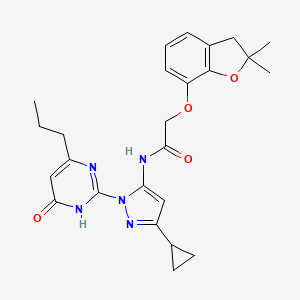
Ethyl 2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes several functional groups: an ethyl group, a phenyl group, a thiazole ring, an acetamido group, and a carboxylate group . It’s likely to be used in organic synthesis, similar to other compounds with these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or coupling . For instance, phenylboronic acids and their esters, which share some similarities with your compound, are often synthesized using Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The phenyl and thiazole groups are aromatic rings, which could influence the compound’s reactivity and stability. The acetamido and carboxylate groups could also impact the compound’s polarity and solubility .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the thiazole ring is a part of many biologically active compounds and can undergo a variety of chemical reactions . The acetamido group could also participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamido and carboxylate groups could impact the compound’s solubility in polar solvents . The aromatic phenyl and thiazole groups could also influence the compound’s stability and reactivity .科学的研究の応用
Synthetic Pathways and Modifications
Thiazolecarboxylic acid derivatives, including compounds structurally similar to the specified chemical, have been synthesized through acylation, methylation, and other modifications, serving as building blocks for further chemical synthesis and modifications (Dovlatyan et al., 2004). This highlights the compound's utility in developing novel chemical entities through synthetic chemistry.
Antimicrobial Studies
Modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been studied for their antimicrobial activities. These studies have led to the development of compounds with potential antimicrobial properties, showcasing the application of thiazole derivatives in addressing bacterial and fungal infections (Desai et al., 2019).
Anti-Cancer Research
Thiazole derivatives, including those structurally related to the compound , have been designed and synthesized for their potential anti-cancer activities, especially against colorectal cancer. These compounds have undergone in silico, in vitro, and in vivo evaluations to determine their efficacy and mechanism of action, providing insights into their therapeutic potential (Ilyas et al., 2021).
Photophysical Studies
Ethyl 2-arylthiazole-5-carboxylates, derived from halothiazoles, have been synthesized and studied for their photophysical properties and singlet oxygen activation capabilities. Such studies are crucial for understanding the photophysical behavior of thiazole derivatives and their potential applications in materials science and photodynamic therapy (Amati et al., 2010).
Green Chemistry Approaches
Efficient one-pot synthesis techniques have been developed for ethyl 2-substitued-4-methylthiazole-5-carboxylates, demonstrating the compound's relevance in promoting green chemistry principles by minimizing steps and reducing waste in chemical synthesis processes (Meng et al., 2014).
作用機序
The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological targets. Unfortunately, without specific information on the compound’s use, it’s difficult to predict its mechanism of action .
特性
IUPAC Name |
ethyl 4-phenyl-2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-4-30-22(27)21-20(17-8-6-5-7-9-17)25-23(31-21)24-19(26)14-16-10-12-18(13-11-16)32(28,29)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJVWOLEQASGAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)


![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)


![6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2534618.png)
![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2534620.png)
![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2534621.png)
![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)
![N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2534626.png)

![Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2534630.png)